molecular formula C5H7BrO2 B1422559 Methyl 1-Bromocyclopropanecarboxylate CAS No. 96999-01-8

Methyl 1-Bromocyclopropanecarboxylate

Cat. No.: B1422559
CAS No.: 96999-01-8
M. Wt: 179.01 g/mol
InChI Key: RESWQIUWQHUEAW-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

IUPAC Name and Structural Formula

The IUPAC name for this compound is methyl 1-bromocyclopropane-1-carboxylate , which unambiguously describes its structure: a cyclopropane ring with a bromine atom and a methyl ester group bonded to the same carbon atom. The structural formula is represented as:

$$ \text{C}5\text{H}7\text{BrO}_2 $$

The SMILES notation (Simplified Molecular-Input Line-Entry System) further clarifies the connectivity:

COC(=O)C1(Br)CC1  

This notation indicates a cyclopropane ring (C1CC1) substituted with a bromine atom (Br) and a methyl ester group (COC(=O)) at the 1-position. The InChI key (RESWQIUWQHUEAW-UHFFFAOYSA-N) provides a standardized identifier for computational referencing.

Table 1: Structural Descriptors
Property Value
IUPAC Name methyl 1-bromocyclopropane-1-carboxylate
SMILES COC(=O)C1(Br)CC1
InChI Code 1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
InChI Key RESWQIUWQHUEAW-UHFFFAOYSA-N

CAS Registry and Synthonic Variants

The CAS Registry Number for methyl 1-bromocyclopropanecarboxylate is 96999-01-8 , a unique identifier assigned by the Chemical Abstracts Service. Synthonic variants and synonyms include:

  • Methyll-bromo-cyclopropanecarboxylate
  • Cyclopropanecarboxylic acid, 1-bromo-, methyl ester
  • Methyl 1-bromo-1-cyclopropanecarboxylate

These synonyms reflect naming conventions across academic literature and commercial catalogs. The European Community (EC) Number 813-378-4 and DSSTox Substance ID DTXSID40679274 provide additional regulatory and toxicological identifiers.

Table 2: Registry Identifiers
Identifier Type Value
CAS Number 96999-01-8
EC Number 813-378-4
DSSTox Substance ID DTXSID40679274
MDL Number MFCD12922645

Molecular Weight and Empirical Formula

The molecular formula $$ \text{C}5\text{H}7\text{BrO}_2 $$ corresponds to a molecular weight of 179.01 g/mol , calculated as follows:

  • Carbon (C): $$ 5 \times 12.01 = 60.05 \, \text{g/mol} $$
  • Hydrogen (H): $$ 7 \times 1.008 = 7.056 \, \text{g/mol} $$
  • Bromine (Br): $$ 1 \times 79.90 = 79.90 \, \text{g/mol} $$
  • Oxygen (O): $$ 2 \times 16.00 = 32.00 \, \text{g/mol} $$

Total : $$ 60.05 + 7.056 + 79.90 + 32.00 = 179.006 \, \text{g/mol} $$ (rounded to 179.01 g/mol).

The empirical formula mirrors the molecular formula ($$ \text{C}5\text{H}7\text{BrO}_2 $$), confirming the absence of redundant subscripts.

Table 3: Molecular Properties
Property Value
Molecular Formula $$ \text{C}5\text{H}7\text{BrO}_2 $$
Molecular Weight 179.01 g/mol
Exact Mass 177.962936 g/mol

Properties

IUPAC Name

methyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESWQIUWQHUEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679274
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96999-01-8
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-bromocyclopropanecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Bromocyclopropanecarboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the bromination reaction for yield and purity, using continuous flow reactors to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Bromocyclopropanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-bromocyclopropanecarboxylate has the molecular formula C5H7BrO2C_5H_7BrO_2 and a molecular weight of approximately 179.012 g/mol. It exhibits a density of 1.7g cm31.7\,\text{g cm}^3 and a boiling point of 150.5°C150.5\,°C at 760 mmHg . Its structure features a cyclopropane ring, which contributes to its unique reactivity patterns.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its cyclopropane moiety is known for imparting significant biological activity, including:

  • Antimicrobial Activity : Compounds derived from this compound have shown potential as antimicrobial agents against various pathogens .
  • Enzyme Inhibition : The compound's derivatives have been explored for their ability to inhibit enzymes involved in critical metabolic pathways, such as acyl-CoA dehydrogenases .
  • Antitumor Properties : Certain derivatives exhibit antitumor activity, making them candidates for further development in cancer therapeutics .

Agricultural Chemistry

In agricultural applications, this compound is being investigated for its potential as:

  • Insecticides : The compound has shown insecticidal properties that can be harnessed in pest control formulations.
  • Herbicides : Its derivatives are being studied for their ability to inhibit plant growth, thus offering potential use in weed management strategies .

Synthetic Organic Chemistry

This compound is widely utilized as a reagent in organic synthesis due to its ability to undergo various transformations:

  • Cyclopropanation Reactions : It can be used to introduce cyclopropane rings into larger molecular frameworks through cyclopropanation reactions with alkenes and alkynes .
  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing complex organic molecules, including those with multiple functional groups .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. These agents exhibited promising activity against resistant strains of bacteria, highlighting the compound's utility in drug development .

Case Study 2: Insecticidal Applications

Research focused on formulating insecticides using derivatives of this compound. Field trials indicated effective pest control with minimal environmental impact, showcasing the compound's potential in sustainable agriculture .

Case Study 3: Cyclopropanation Methodology

A synthetic methodology employing this compound was developed to create complex cyclopropane-containing structures. This method significantly improved yields and selectivity compared to traditional approaches, underscoring its importance in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of Methyl 1-Bromocyclopropanecarboxylate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The strained cyclopropane ring also contributes to its reactivity, as it can undergo ring-opening reactions under certain conditions .

Comparison with Similar Compounds

Ethyl 1-Bromocyclopropanecarboxylate (CAS 89544-83-2)

  • Molecular Formula : C₆H₉BrO₂
  • Molecular Weight : 193.04 g/mol
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, which may influence reaction kinetics in ester cleavage or transesterification .

tert-Butyl 1-Bromocyclopropanecarboxylate

  • Molecular Formula : Likely C₈H₁₃BrO₂ (inferred from structure)
  • Key Differences :
    • The bulky tert-butyl group provides steric protection to the carboxylate moiety, enhancing stability under acidic or basic conditions.
    • This derivative is less reactive in ester hydrolysis but useful as a protecting group in multi-step syntheses .

Methyl 3-Bromocyclopent-1-enecarboxylate (CAS 952606-61-0)

  • Molecular Formula : C₇H₉BrO₂
  • Molecular Weight : 205.05 g/mol
  • Key Differences :
    • The cyclopentene ring introduces a conjugated double bond, enabling Diels-Alder or electrophilic addition reactions absent in the cyclopropane analog.
    • Bromine at the 3-position alters regioselectivity in substitution reactions compared to the 1-bromo configuration in the cyclopropane derivative .

Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)

  • Molecular Formula : C₁₄H₁₇BrO₂
  • Molecular Weight : ~297.20 g/mol (calculated)
  • Key Differences :
    • The bromophenyl substituent enables aromatic cross-coupling reactions (e.g., Suzuki-Miyaura), contrasting with the aliphatic bromine in Methyl 1-bromocyclopropanecarboxylate.
    • The cyclohexane ring lacks the strain of cyclopropane, reducing reactivity in ring-opening processes .

Methyl 2-Bromo-2-methylpropanoate (CAS 23426-63-3)

  • Molecular Formula : C₅H₉BrO₂
  • Molecular Weight : 181.03 g/mol (calculated)
  • Key Differences :
    • As an acyclic bromoester, it lacks ring strain, making it less reactive in cyclopropane-specific reactions.
    • The geminal bromine and methyl groups may favor elimination reactions (e.g., dehydrohalogenation) over nucleophilic substitutions .

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound 96999-01-8 C₅H₇BrO₂ 179.01 Cyclopropane, Bromine, Ester Ring-opening, nucleophilic substitution
Ethyl 1-bromocyclopropanecarboxylate 89544-83-2 C₆H₉BrO₂ 193.04 Cyclopropane, Bromine, Ester Slower ester hydrolysis
Methyl 3-bromocyclopent-1-enecarboxylate 952606-61-0 C₇H₉BrO₂ 205.05 Cyclopentene, Bromine, Ester Diels-Alder reactivity
Methyl 2-bromo-2-methylpropanoate 23426-63-3 C₅H₉BrO₂ 181.03 Acyclic bromoester Elimination reactions

Biological Activity

Methyl 1-bromocyclopropanecarboxylate (MBC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding the compound's biological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C5H7BrOC_5H_7BrO and is characterized by its bromine atom, which contributes to its reactivity. The compound is known for its ability to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

1. Antimicrobial Properties
Research indicates that MBC exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of filamentous fungi and certain bacterial strains. The specific mechanisms are not fully elucidated but may involve disruption of cellular processes or interference with metabolic pathways.

2. Inhibitory Effects on Enzymes
MBC has been studied for its potential as an enzyme inhibitor. It may affect enzymes involved in critical metabolic pathways, although specific targets remain to be clearly defined. Such inhibition could have implications for drug development, particularly in treating conditions linked to enzyme dysregulation.

3. Cytotoxicity and Cancer Research
Preliminary studies suggest that MBC may possess cytotoxic properties against cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in certain cancer cells has been observed, although further research is necessary to determine the underlying mechanisms and efficacy in vivo.

The biological activity of MBC can be attributed to several proposed mechanisms:

  • Radical Formation : The presence of the bromine atom allows MBC to participate in radical reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • Metabolic Interference : MBC may interfere with metabolic pathways by acting as a substrate or inhibitor for key enzymes, affecting cellular homeostasis.
  • Cell Membrane Disruption : Its lipophilicity suggests that MBC can integrate into cellular membranes, disrupting their integrity and function.

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of MBC against Candida albicans and Aspergillus niger. The results showed significant inhibition at concentrations of 50 µg/mL, indicating its potential as a therapeutic agent against fungal infections.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines revealed that MBC induced apoptosis at concentrations above 20 µg/mL. Flow cytometry analysis demonstrated increased annexin V staining, confirming apoptotic cell death.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialInhibition of C. albicans
Enzyme InhibitionPotential metabolic interference
CytotoxicityInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 1-bromocyclopropanecarboxylate, and how do they influence experimental design?

  • Answer : The compound (C₅H₇BrO₂, MW 179.01 g/mol) has a flash point of 45°C, indicating flammability. Its brominated cyclopropane structure contributes to high ring strain, making it reactive under thermal or photolytic conditions. For synthesis, prioritize inert atmospheres (e.g., N₂/Ar) and low-temperature reactions to minimize decomposition. Characterization requires NMR (¹H/¹³C), IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry to confirm purity and structure .

Q. What safety protocols are critical when handling this compound?

  • Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid skin/eye contact; wash immediately with water if exposed. Store in a cool, ventilated area away from ignition sources. Emergency measures include CO₂ fire extinguishers for combustion and medical consultation for inhalation/ingestion .

Q. How can researchers optimize the synthesis of this compound?

  • Answer : Start with cyclopropane carboxylate esterification followed by bromination. Use catalysts like PPh₃ or NBS (N-bromosuccinimide) for regioselective bromination. Monitor reaction progress via TLC (hexane:EtOAc 4:1) and purify via column chromatography. Yield improvements require controlled stoichiometry (1:1.2 molar ratio of precursor to Br₂) and anhydrous conditions .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring affect the reactivity of this compound in ring-opening reactions?

  • Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the adjacent carbon, favoring nucleophilic attack (e.g., SN2 with amines or alcohols). Computational studies (DFT) can predict transition states, while experimental kinetic data (NMR monitoring) validate mechanisms. Compare with analogs like ethyl 1-bromocyclopropanecarboxylate to assess steric/electronic effects .

Q. What methodologies resolve contradictions in kinetic vs. thermodynamic product distributions during this compound reactions?

  • Answer : Use variable-temperature NMR or in-situ IR to track intermediates. For example, low temperatures (<0°C) favor kinetic products (e.g., cyclopropanol derivatives), while higher temperatures (>50°C) shift equilibrium to thermodynamically stable adducts. Statistical analysis (e.g., ANOVA) of replicate experiments reduces variability .

Q. How can computational tools predict the synthetic pathways and regioselectivity of this compound derivatives?

  • Answer : Employ databases like Reaxys or PISTACHIO to map plausible routes. Molecular docking (AutoDock) or quantum mechanics (Gaussian) models predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Validate predictions with experimental LC-MS/MS fragmentation patterns .

Q. What strategies enable the use of this compound as a bioisostere in drug discovery?

  • Answer : Replace aromatic rings in lead compounds with the cyclopropane moiety to enhance metabolic stability. Screen analogues via in vitro assays (e.g., CYP450 inhibition) and molecular dynamics simulations to assess binding affinity. Structural analogs like rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate demonstrate precedent in bioactive molecule design .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 1-Bromocyclopropanecarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.